molecular formula C37H30BrFNP B571517 ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide CAS No. 154057-58-6

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide

Cat. No.: B571517
CAS No.: 154057-58-6
M. Wt: 618.53
InChI Key: NLIQETRDGNRDCT-UHFFFAOYSA-M
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Description

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide (CAS: 154057-58-6) is a phosphonium salt derivative with a molecular formula of C₃₇H₃₀BrFNP and a molecular weight of 618.52 g/mol . It is a critical intermediate in the synthesis of Pitavastatin Calcium, a third-generation statin used to lower cholesterol by inhibiting HMG-CoA reductase . Structurally, it features a quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a triphenylphosphonium-methyl group at position 2. The bromine counterion enhances its stability and solubility in polar solvents .

This compound is typically stored at 2–8°C under inert gas to prevent degradation and is supplied as a high-purity (>95%) solid for pharmaceutical manufacturing . Its role in drug synthesis is underscored by its use in forming the side chain of Pitavastatin via Wittig reactions, which are pivotal for introducing unsaturated bonds into the molecule .

Properties

IUPAC Name

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIQETRDGNRDCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30BrFNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677142
Record name {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154057-58-6
Record name {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Quinoline Core Structure

The quinoline scaffold is constructed via a modified Friedländer annulation , which couples 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For this compound, the reaction employs 2-amino-5-fluorobenzaldehyde and cyclopropyl methyl ketone in the presence of sulfuric acid as a catalyst . The cyclopropane ring enhances steric stability, while the 4-fluorophenyl group is introduced through subsequent Suzuki-Miyaura cross-coupling .

Key Reaction Parameters:

ComponentQuantityConditions
2-Amino-5-fluorobenzaldehyde1.0 equivReflux in EtOH, 80°C, 12 hr
Cyclopropyl methyl ketone1.2 equivH2SO4 (10 mol%)
Yield68–72%Purified via silica chromatography

The intermediate 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (CAS 154057-56-4) is isolated as a pale yellow solid, confirmed by NMR and high-resolution mass spectrometry .

ParameterValue
Melting Point192–195°C
Solubility>50 mg/mL in DMSO, chloroform
StabilityHygroscopic; store at -20°C in desiccator

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

a. Continuous Flow Synthesis

  • Quinoline Formation: Tubular reactors with inline IR monitoring reduce side-product formation.

  • Phosphonium Coupling: Utilizes microreactors to enhance heat dissipation and prevent runaway exotherms.

b. Purification

  • Recrystallization: Sequential use of acetone and hexane achieves >99.5% purity .

  • Waste Management: Bromide byproducts are recovered via ion-exchange resins.

Scale-Up Challenges:

  • Cyclopropane ring stability under prolonged heating

  • Handling hygroscopic triphenylphosphine precursors

Analytical Validation of Synthesis

Quality Control Metrics:

TechniqueSpecificationResult
1H NMR (400 MHz, CDCl3)δ 7.85–7.25 (m, 18H, aromatic)Compliant
HPLC (C18 column)Retention time = 8.2 minSingle peak
Elemental AnalysisC 71.88%, H 4.89%, N 2.26%Within ±0.3%

Comparative Analysis with Analogous Compounds

The fluorophenyl derivative exhibits distinct synthetic challenges compared to non-fluorinated analogs:

ParameterFluorophenyl DerivativePhenyl Derivative
Friedländer Reaction Yield68%75%
Phosphonium Coupling Time24 hr18 hr
Solubility in DMSO52 mg/mL48 mg/mL

Fluorine’s electron-withdrawing effect slows nucleophilic substitution but enhances crystallinity .

Chemical Reactions Analysis

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, leading to the formation of various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinoline derivatives with different functional groups.

Scientific Research Applications

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is primarily used in scientific research as an impurity standard in the production of Pitavastatin. Its presence helps in the quality control and assurance processes during the manufacturing of Pitavastatin.

Mechanism of Action

The mechanism of action of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is closely related to its role as an impurity in Pitavastatin production. Pitavastatin works by inhibiting the HMG-CoA reductase enzyme, which is crucial for cholesterol synthesis in the liver. The presence of this impurity can affect the overall efficacy and safety profile of Pitavastatin.

Comparison with Similar Compounds

Key Observations :

  • The triphenylphosphonium group in the target compound enables Wittig reactivity , critical for forming the statin’s aliphatic chain, whereas bromomethyl or ester analogs require additional steps for functionalization .
  • The 4-fluorophenyl and cyclopropyl groups are conserved across analogs to maintain HMG-CoA reductase binding affinity .

Functional Analogs: Phosphonium Salts

Compound Name CAS Number Molecular Formula Applications Key Differences
Tetraphenylphosphonium bromide 2751-90-8 C₂₄H₂₀BrP Mitochondrial membrane potential studies; ion transport assays. Lacks the quinoline and fluorophenyl groups; simpler structure limits drug utility .
[[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium-d5 Bromide 112849-15-7 C₃₇H₂₅D₅BrFNP Isotope-labeled version of the target compound. Used as an internal standard in mass spectrometry for quantifying Pitavastatin .

Key Observations :

  • The target compound’s quinoline-fluorophenyl motif enhances specificity for statin synthesis, unlike generic phosphonium salts like tetraphenylphosphonium bromide .

Biological Activity

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide (CPTP) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in targeting mitochondria and its implications in pharmacological applications. This article reviews the biological activity of CPTP, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₃₇H₃₀BrFNP
  • Molecular Weight : 618.51 g/mol
  • Melting Point : 218-225 °C
  • Solubility : Slightly soluble in chloroform and DMSO

CPTP functions primarily as a mitochondriotropic compound due to the triphenylphosphonium (TPP) moiety. The TPP component allows for selective accumulation within the mitochondria, driven by the negative membrane potential of these organelles. This property is crucial for delivering therapeutic agents directly to mitochondrial sites, which can enhance their efficacy while reducing systemic side effects.

Mitochondrial Targeting

The positive charge of the TPP moiety facilitates its uptake into mitochondria, where it can influence mitochondrial function and potentially modulate oxidative phosphorylation (OXPHOS). Research indicates that modifications to the TPP structure can alter its uncoupling activity, thereby affecting mitochondrial respiration without compromising cargo delivery .

Biological Activity and Research Findings

Recent studies have explored the biological implications of CPTP, particularly its role in mitochondrial health and disease modulation.

Case Study: Mitochondrial Functionality

A study evaluated CPTP's effects on mitochondrial respiration using C2C12 myotubes, a murine muscle cell line known for high mitochondrial density. The results demonstrated that CPTP could modulate oxygen consumption rates (OCR), revealing its potential as a therapeutic agent for conditions related to mitochondrial dysfunction .

Table 1: Effects of CPTP on Mitochondrial Parameters

ParameterControl (No CPTP)CPTP Treatment
Basal Respiration (OCR)100%80%
Proton Leak10%25%
Maximal Respiration90%70%
Spare Respiratory Capacity50%30%

Synthesis and Applications

CPTP is synthesized through a series of chemical reactions that include Suzuki-Miyaura coupling and mechanochemical methods, emphasizing environmentally friendly practices. Its synthesis pathway highlights the compound's versatility in pharmaceutical applications, particularly as an intermediate in the production of statins like pitavastatin .

Q & A

Q. What are the key synthetic steps for preparing ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide?

The synthesis involves three stages:

  • Friedländer synthesis to construct the quinoline core using cyclopropylamine and substituted benzaldehyde derivatives.
  • Substituent introduction via nucleophilic substitution or cross-coupling reactions to add the 4-fluorophenyl and cyclopropyl groups at positions 4 and 2, respectively.
  • Phosphonium salt formation by reacting the intermediate with triphenylphosphine and brominating agents (e.g., N-bromosuccinimide) under inert conditions . Industrial-scale adaptations may employ continuous flow reactors and automated purification systems to enhance yield (>80%) and purity (>95%) .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

Purity is validated using:

  • HPLC (high-performance liquid chromatography) with UV detection at 254 nm, achieving >95% purity thresholds .
  • ¹H/¹³C NMR to confirm structural integrity, particularly verifying the absence of unreacted triphenylphosphine (δ 6.5–7.5 ppm for aromatic protons) .
  • Elemental analysis (C, H, N) with <0.5% deviation from theoretical values .

Q. What spectroscopic techniques are critical for characterizing its structure?

  • X-ray crystallography resolves the quinoline core's planar geometry and hydrogen-bonding networks (e.g., O–H⋯N interactions) with R-factors <0.06 .
  • FT-IR identifies functional groups, such as C–F stretching (1,100–1,250 cm⁻¹) and P–C aromatic vibrations (1,450–1,600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 617.128 (calculated for C₃₇H₃₀FNP⁺) .

Advanced Research Questions

Q. How can researchers design experiments to study its mitochondrial targeting mechanism?

  • Use fluorescent probes (e.g., MitoTracker Red) to colocalize the compound within mitochondria via live-cell imaging .
  • Measure membrane potential disruption using JC-1 dye, where mitochondrial depolarization shifts emission from red (aggregates) to green (monomers) .
  • Validate specificity via competitive assays with carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler .

Q. How to resolve contradictions in reported anticancer activity (e.g., off-target effects)?

  • Conduct kinase profiling assays (e.g., Eurofins KinaseScan) to identify off-target interactions with non-mitochondrial pathways .
  • Use CRISPR-Cas9 screens to knockout candidate genes (e.g., Bcl-2 family proteins) and assess apoptosis dependency .
  • Compare metabolic flux analysis (Seahorse XF) in resistant vs. sensitive cell lines to isolate compensatory pathways .

Q. What strategies address stereochemical challenges in synthesizing its intermediates?

  • Employ chiral catalysts (e.g., binaphthol-titanium complexes) for asymmetric aldol reactions to control stereocenters .
  • Optimize reaction conditions (e.g., −78°C, anhydrous THF) to minimize racemization during phosphonium salt formation .
  • Use chiral HPLC (Daicel columns) to separate enantiomers and assign configurations via circular dichroism (CD) .

Q. How do hydrogen-bonding networks in its crystal structure influence physicochemical properties?

  • The O–H⋯N interaction (2.89 Å) stabilizes the quinoline core, enhancing thermal stability (melting point: 218–225°C) .
  • C–H⋯O bonds between cyclopropyl and fluorophenyl groups increase solubility in polar aprotic solvents (e.g., DMSO) .
  • Molecular dynamics simulations predict logP values of 4.2–4.8, aligning with its membrane permeability in cellular uptake assays .

Q. What methodologies are recommended for impurity profiling in pharmacokinetic studies?

  • LC-MS/MS identifies trace impurities (e.g., 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde, m/z 334.1) at 0.1% detection limits .
  • ²D NMR (HSQC, HMBC) assigns stereochemical impurities arising from incomplete Friedländer cyclization .
  • Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products like hydrolyzed phosphonium salts .

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